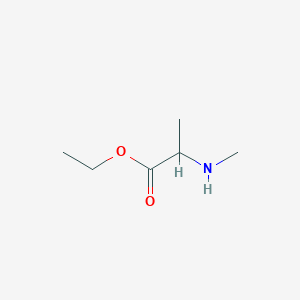

Ethyl 2-(methylamino)propanoate

Vue d'ensemble

Description

Ethyl 2-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2. It is an ester derived from propanoic acid and is characterized by its clear, colorless liquid form. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylamino)propanoate can be synthesized through the esterification of 2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Analyse Des Réactions Chimiques

Ester Hydrolysis

Hydrolysis of the ethyl ester group occurs under acidic or basic conditions:

Reaction :

-

Conditions :

-

Acidic: 6M HCl, reflux (3–6 h)

-

Basic: NaOH (1–2M), 60–80°C (2–4 h)

-

Alkylation

The methylamino group undergoes alkylation with alkyl halides:

Reaction :

-

Reagents : Methyl/ethyl iodides, benzyl chlorides

-

Conditions : K₂CO₃ or NaH in THF/DMF, 25–60°C.

Acylation

Acylation at the amine site is achieved using acyl chlorides or anhydrides:

Reaction :

-

Catalysts : Triethylamine (TEA) or pyridine

-

Yield : 70–88% for acetyl and benzoyl derivatives.

Cyclization

Intramolecular cyclization forms lactams under dehydrating conditions:

Reaction :

-

Conditions : Toluene reflux, 110–130°C (8–12 h)

-

Yield : 60–75%.

Nucleophilic Substitution

The ester group participates in transesterification and aminolysis:

Reaction with Amines :

Oxidation

Controlled oxidation of the amine group yields nitro or hydroxylamine derivatives:

Reagents : m-CPBA or H₂O₂ in acetic acid

Reaction Optimization Data

Steric and Electronic Effects

-

The β-methyl group on the propanoate backbone introduces steric hindrance, slowing nucleophilic attacks at the ester carbonyl.

-

Electron-donating methylamino group enhances amine nucleophilicity, favoring alkylation/acylation .

Solvent and Temperature

-

Polar aprotic solvents (DMF, THF): Improve alkylation/acylation rates by stabilizing transition states.

-

Elevated temperatures (>100°C): Accelerate cyclization but risk decomposition.

Catalytic Systems

Applications De Recherche Scientifique

Chemical Reactions

Ethyl 2-(methylamino)propanoate is involved in several significant chemical reactions:

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 2-(methylamino)propanoic acid and ethanol.

- Reduction: The compound can be reduced using lithium aluminum hydride to form the corresponding alcohol.

- Substitution Reactions: Nucleophilic substitution can occur at the ester group, producing various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has notable applications in several scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor in synthesizing more complex molecules, particularly in studying esterification and hydrolysis reactions.

- Chemical Behavior Studies: Researchers utilize this compound to investigate the kinetics of ester hydrolysis and other related reactions.

Biology

- Biochemical Studies: It is employed to understand enzyme-catalyzed ester hydrolysis mechanisms, contributing to knowledge about metabolic pathways involving esters.

- Metabolic Profiling: Its presence in biological samples can be indicative of specific metabolic processes, making it useful for biomarker studies.

Medicine

- Drug Development: this compound is explored as a potential prodrug. The hydrolysis of this compound in biological systems could release active pharmaceutical ingredients, enhancing drug efficacy.

- Pharmacological Research: Its interactions with biological systems are studied to determine therapeutic potentials and mechanisms of action.

Industrial Applications

- Chemical Intermediate: It acts as an intermediate in the production of various chemicals, facilitating organic synthesis in industrial settings.

- Solvent Use: Due to its solvent properties, it may find applications in various formulations within chemical manufacturing.

Case Studies

- Enzyme-Catalyzed Hydrolysis : A study demonstrated that this compound undergoes rapid hydrolysis in the presence of specific enzymes, providing insights into its potential as a prodrug candidate for targeted drug delivery systems.

- Synthetic Pathways : Research on synthetic routes highlighted the efficiency of continuous flow methods over traditional batch processes for producing this compound, showcasing improved yields and reduced reaction times.

- Metabolic Studies : Investigations into metabolic pathways revealed that this compound could serve as a biomarker for certain dietary habits, emphasizing its relevance in nutritional biochemistry.

Mécanisme D'action

The mechanism of action of ethyl 2-(methylamino)propanoate involves its hydrolysis to release 2-(methylamino)propanoic acid and ethanol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released 2-(methylamino)propanoic acid can then participate in various metabolic pathways, exerting its effects through interactions with specific molecular targets.

Comparaison Avec Des Composés Similaires

Ethyl 2-(methylamino)propanoate can be compared with other esters such as ethyl acetate and methyl propanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the methylamino group, which imparts different chemical and biological properties.

Similar Compounds

Ethyl acetate: Commonly used as a solvent in various applications.

Methyl propanoate: Used in organic synthesis and as a flavoring agent.

Ethyl propanoate: Known for its fruity odor and used in the fragrance industry.

This compound stands out due to its specific applications in scientific research and potential medicinal uses.

Activité Biologique

Ethyl 2-(methylamino)propanoate, also known as ethyl 2-methyl-3-(methylamino)propanoate, is an organic compound with notable biological activities and applications in various scientific fields. This article discusses its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 115.17 g/mol. The compound features an ethyl ester functional group attached to a propanoate backbone with a methylamino group, which contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with methylamine in the presence of a base such as sodium hydroxide. This reaction facilitates the substitution of the bromine atom with the methylamino group, followed by treatment with hydrochloric acid to form the hydrochloride salt.

This compound interacts with various biomolecular targets, potentially acting as a substrate or inhibitor in enzymatic reactions. Its mechanism may involve binding to active sites or altering protein conformations, thereby affecting biochemical pathways.

Therapeutic Applications

- Anticancer Activity : Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against human gastric cancer cell lines, including SGC-790, MKN-4, and MKN45. The compound’s ability to inhibit cancer cell proliferation suggests potential for development as an anticancer agent.

- Pharmaceutical Intermediary : The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including Dabigatran etexilate, which is used for treating and preventing blood clots and strokes.

- Bioreduction Processes : this compound is utilized in bioreduction processes that contribute to the production of chiral pharmaceutical intermediates. This process is noted for its high selectivity and eco-friendly nature.

Case Studies

A number of studies have explored the biological activity of this compound:

- Study on Gastric Cancer : In a study evaluating the compound's anticancer activity, it was synthesized and tested against various gastric cancer cell lines. Results indicated significant inhibition of cell growth, highlighting its potential as a therapeutic agent in oncology.

- Pharmacokinetic Studies : Pharmacokinetic evaluations have been conducted to assess the absorption and distribution characteristics of this compound in biological systems. These studies are crucial for understanding its efficacy and safety profile when used in medicinal applications .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C6H13NO2 | Anticancer activity; pharmaceutical intermediate |

| Ethyl 3-(methylamino)propanoate | C6H13NO2 | Lacks one methyl group; different biological activity |

| N,N-Dimethylglycine ethyl ester | C6H13NO2 | Used in nutritional supplements; different functional group |

| Ethyl isobutyrate | C6H12O2 | Common ester used in flavoring; lacks amino functionality |

Propriétés

IUPAC Name |

ethyl 2-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRLPZJTPHCMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.